Product packaging for 6-Fluoroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 139022-27-8)

6-Fluoroimidazo[1,2-a]pyridine

Cat. No.: B164572
CAS No.: 139022-27-8
M. Wt: 136.13 g/mol
InChI Key: ORLNGHHPODFQRV-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine (CAS 139022-27-8) is a fluorine-substituted nitrogen-containing fused heterocycle of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C7H5FN2 and a molecular weight of 136.13 g/mol, this compound serves as a versatile and privileged scaffold for constructing novel bioactive molecules . The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in several marketed drugs, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the cardiotonic Olprinone . This scaffold is considered a purine bioisostere, conferring favorable drug-like properties and diverse pharmacological activities to its derivatives, such as analgesic, anticancer, antiosteoporosis, and anxiolytic effects . Recent research highlights its particular promise in central nervous system (CNS) targeting agents. Specifically, derivatives of this scaffold are being actively investigated as potential therapeutic candidates for Alzheimer's disease (AD). Studies have demonstrated that functionalized imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes involved in the cholinergic pathway, which is a critical target for slowing the progression of AD . Furthermore, the incorporation of a fluorine atom, as in this compound, is a common strategy in modern drug design. Fluorination can profoundly influence a molecule's physicochemical characteristics, including its metabolic stability, lipophilicity, and bioavailability, making it a highly valuable building block for optimizing lead compounds . This product is intended for research and development purposes only, specifically for use in the synthesis of more complex chemical entities and for biological screening in pharmaceutical discovery programs. It is supplied as a light brown to brown solid and should be stored at room temperature . FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B164572 6-Fluoroimidazo[1,2-a]pyridine CAS No. 139022-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLNGHHPODFQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569002
Record name 6-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139022-27-8
Record name 6-Fluoroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139022-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Fluoroimidazo 1,2 a Pyridine and Its Derivatives

Classical and Contemporary Approaches to the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the imidazo[1,2-a]pyridine core has been a subject of extensive research, leading to the development of both classical and modern synthetic strategies. These methods often serve as the foundation for the synthesis of fluorinated analogs. rsc.org

Cyclization Reactions Involving 2-Aminopyridines and α-Halocarbonyl Compounds

A cornerstone in the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. sciforum.netroyalsocietypublishing.org This method, while traditional, remains widely used due to its reliability. The reaction typically proceeds via nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the fused bicyclic system. nih.gov However, the availability and lachrymatory nature of some α-halocarbonyl compounds can be a limitation. sciforum.net To address some of these drawbacks, variations have been developed, such as using α-tosyloxyketones or employing different reaction conditions to improve yields and substrate scope. royalsocietypublishing.org An environmentally friendly approach using the base DBU in aqueous ethanol (B145695) at room temperature has also been reported for this type of cyclization. royalsocietypublishing.org

Multicomponent Reaction Strategies for Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step. rsc.orgbio-conferences.org Several MCRs have been developed for this scaffold.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) that combines a 2-aminoazine, an aldehyde, and an isocyanide. sciforum.netresearchgate.net This reaction can be catalyzed by both Lewis and Brønsted acids and provides a direct route to 3-aminoimidazo[1,2-a]pyridines. researchgate.net Research has focused on developing greener conditions for the GBB reaction, such as using ammonium (B1175870) chloride as a catalyst in ethanol at room temperature. sciforum.net

Other notable multicomponent strategies include:

The use of trimethylsilylcyanide, an aldehyde, and a 2-aminopyridine under microwave irradiation. bio-conferences.org

A copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org

The reaction of 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-trione at high temperatures without a solvent. bio-conferences.org

A one-pot, three-component synthesis involving substituted 2H-chromene aldehydes, 2-aminopyridine, and a nitroalkane with an iron(III) chloride catalyst under microwave irradiation. bohrium.com

These MCRs demonstrate the versatility and efficiency of modern synthetic methods in constructing the imidazo[1,2-a]pyridine core. bio-conferences.org

Specific Synthetic Routes to 6-Fluoroimidazo[1,2-a]pyridine Analogs

Building upon the general strategies for the imidazo[1,2-a]pyridine core, specific methods have been tailored for the synthesis of 6-fluoro-substituted analogs, which are of particular interest in medicinal chemistry.

Synthesis of this compound-3-formic Acid

A specific method for synthesizing this compound-3-formic acid has been detailed, which starts from 2-amino-5-fluoropyridine (B1271945). google.com The process involves two main steps:

Reaction of 2-amino-5-fluoropyridine with N,N-dimethylformamide dimethylacetal to form an intermediate, N,N-dimethyl-N'-2-(5-fluoro-pyridin)-yl-formamidine. google.com

This intermediate is then reacted with ethyl bromoacetate (B1195939) in the presence of a base to yield 6-fluoroimidazo-[1,2-a]-pyridine-3-ethyl formate. google.com

Subsequent hydrolysis of the ethyl ester with a base like sodium hydroxide (B78521) affords the final product, this compound-3-formic acid. google.com

The following table summarizes the reaction conditions and yields for the synthesis of the intermediate ethyl ester:

BaseSolventReaction TimeYield
K₂CO₃N,N-dimethylformamide (DMF)10 hours (reflux)62.3%
Na₂CO₃N,N-dimethylformamide (DMF)10 hours (reflux)50.8%
TriethylamineN,N-dimethylformamide (DMF)10 hours (reflux)59.1%

Table 1: Conditions for the synthesis of 6-fluoroimidazo-[1,2-a]-pyridine-3-ethyl formate. google.com

Transformations of This compound-3-carbaldehyde (B1527023) into Derivatized Scaffolds

The aldehyde functional group at the 3-position of the this compound scaffold serves as a versatile handle for further derivatization. For instance, this compound-3-carbaldehyde has been used as a starting material for the synthesis of oxazole-based imidazopyridine scaffolds. nih.govresearchgate.net This transformation is achieved through a two-step reaction protocol. nih.gov These derivatized scaffolds have been evaluated for their potential biological activities, such as urease inhibition. nih.govresearchgate.net The aldehyde can undergo various chemical reactions, including condensation with amines to form imines, reduction to an alcohol, and nucleophilic additions to create a diverse range of derivatives. smolecule.com

Preparation of Fluoro-Substituted Imidazo[1,2-a]pyridines as Bioisosteres

The introduction of fluorine into the imidazo[1,2-a]pyridine scaffold is a key strategy in medicinal chemistry for creating bioisosteres—substituents or groups with similar physical or chemical properties that impart different biological activities. nih.gov For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been developed as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166). nih.govnih.gov This bioisosteric replacement has been successfully applied in the development of allosteric modulators for the GABA-A receptor. nih.gov The synthesis of these fluoro-substituted analogs often requires specific strategies to introduce the fluorine atom at the desired position, followed by the construction of the imidazo[1,2-a]pyridine core. nih.govnih.gov

Advanced and Sustainable Synthetic Strategies for this compound Derivatives

Metal-free synthesis is a key area of green chemistry, avoiding the cost and toxicity associated with metal catalysts. nih.govacs.org Several metal-free methods for the direct synthesis of imidazo[1,2-a]pyridines have been developed, often utilizing readily available and environmentally benign catalysts. nih.govacs.org

One notable approach involves the condensation of 2-aminopyridines with various carbonyl compounds or alkenes. acs.org For instance, the three-component reaction between a 2-aminopyridine, an aldehyde, and an isonitrile, known as the Groebke–Blackburn–Bienaymé reaction, can be efficiently catalyzed by acids like perchloric acid or hydrochloric acid. acs.org Sustainable methods include using micellar media with surfactants like sodium dodecyl sulfate (B86663) (SDS) in water or employing biodegradable catalysts such as thiamine (B1217682) hydrochloride in solventless conditions. nih.govacs.org These protocols are often characterized by mild reaction conditions, low catalyst loadings, and broad substrate tolerance. nih.govacs.org

Iodine-catalyzed reactions have also emerged as a powerful metal-free strategy. nih.gov For example, the reaction of 2-aminopyridines with acetophenones can be promoted by molecular iodine. nih.gov An "on-water" procedure at room temperature using ammonium chloride as an additive has also been reported. nih.gov Furthermore, an iodine-catalyzed three-component reaction of 2-aminopyridines, ketones, and sulfonyl hydrazides can produce 3-sulfonylated imidazo[1,2-a]pyridines. nih.gov Ultrasound-assisted, metal-free iodination of imidazo[1,2-a]pyridines at the C3 position using tert-butyl hydroperoxide has also been developed as an environmentally friendly method. nih.gov

Catalyst/ReagentReactantsConditionsProduct TypeRef.
Perchloric acid2-aminopyridine, aldehyde, isonitrileMetal-free3-aminoimidazo[1,2-a]pyridines acs.org
SDS in water2-aminopyridine, aldehyde, isonitrileMicellar-mediated3-aminoimidazo[1,2-a]pyridines nih.govacs.org
Thiamine hydrochloride2-aminopyridine, aldehyde, isonitrileSolventless3-aminoimidazo[1,2-a]pyridines nih.govacs.org
Iodine2-aminopyridines, acetophenones"On-water", room temp.2-arylimidazo[1,2-a]pyridines nih.gov
Iodine2-aminopyridines, ketones, sulfonyl hydrazidesMetal-free3-sulfonylated imidazo[1,2-a]pyridines nih.gov
tert-Butyl hydroperoxideImidazo[1,2-a]pyridines, iodineUltrasound, metal-free3-iodoimidazo[1,2-a]pyridines nih.gov

Radical reactions offer a powerful tool for the direct functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org These reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis. rsc.org

Visible light-induced photocatalysis has gained significant attention as a green and efficient method for C-H functionalization. mdpi.com This approach allows for the introduction of various functional groups onto the imidazo[1,2-a]pyridine core under mild conditions. For example, visible light-promoted trifluoroethylation of imidazo[1,2-a]pyridines with 1,1,1-trifluoro-2-iodoethane (B141898) has been successfully demonstrated. mdpi.com Similarly, photoinduced radical reactions driven by electron donor-acceptor (EDA) complexes have been used for the perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides at room temperature. mdpi.com

Decarboxylative couplings are another valuable radical-based strategy. For instance, the visible-light-promoted decarboxylative aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines provides a direct route to C3-aminoalkylated products. mdpi.com

Reaction TypeReagentsConditionsProduct TypeRef.
Trifluoroethylation1,1,1-trifluoro-2-iodoethaneVisible lightC3-trifluoroethylated imidazo[1,2-a]pyridines mdpi.com
PerfluoroalkylationPerfluoroalkyl iodidesVisible light, EDA complexC3-perfluoroalkylated imidazo[1,2-a]pyridines mdpi.com
Decarboxylative AminoalkylationN-aryl glycinesVisible lightC3-aminoalkylated imidazo[1,2-a]pyridines mdpi.com

Transition-metal-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of imidazo[1,2-a]pyridines. researchgate.neteie.gr Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Stille couplings have been extensively used to form carbon-carbon bonds on the imidazo[1,2-a]pyridine core. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, in particular, has been widely employed for the synthesis of various derivatives. preprints.orgnih.gov For example, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized via a Suzuki-Miyaura coupling between a 6-iodoquinazoline (B1454157) intermediate and 2-aminopyridine-5-boronic acid pinacol (B44631) ester. nih.gov The reactivity in these couplings can be influenced by the nature of the boronic acid and the substituents on the imidazo[1,2-a]pyridine ring. preprints.org

Copper-catalyzed reactions also play a significant role. A "green" synthetic route to imidazo[1,2-a]pyridines involves a Cu(II)-ascorbate-catalyzed A³-coupling reaction in aqueous micellar media. acs.org This method utilizes a combination of CuSO₄·5H₂O and sodium ascorbate (B8700270) as the catalytic system in the presence of SDS. acs.org

Coupling ReactionCatalystReactantsProduct TypeRef.
Suzuki-MiyauraPalladium catalystHalogenated imidazo[1,2-a]pyridines, boronic acids/estersAryl/alkyl substituted imidazo[1,2-a]pyridines researchgate.netpreprints.orgnih.gov
HeckPalladium catalystHalogenated imidazo[1,2-a]pyridines, alkenesAlkenyl substituted imidazo[1,2-a]pyridines researchgate.net
SonogashiraPalladium/Copper catalystHalogenated imidazo[1,2-a]pyridines, terminal alkynesAlkynyl substituted imidazo[1,2-a]pyridines researchgate.net
A³-CouplingCuSO₄·5H₂O/Sodium ascorbate2-aminopyridine, aldehyde, alkyne2,3-disubstituted imidazo[1,2-a]pyridines acs.org

Radical Reaction-Based Functionalization

Synthetic Challenges and Process Optimization for this compound Derivatives

Despite the advancements in synthetic methodologies, challenges remain in the synthesis and process optimization of this compound derivatives. One of the primary challenges is achieving high regioselectivity, particularly in direct C-H functionalization reactions. The electronic properties of the fluorine substituent can influence the reactivity of the heterocyclic core, sometimes leading to mixtures of isomers.

Process optimization often focuses on improving yields, reducing reaction times, and developing more sustainable and scalable protocols. For industrial-scale synthesis, factors such as catalyst cost, availability, and recyclability are crucial considerations. While many novel methods demonstrate high efficiency on a laboratory scale, their translation to large-scale production can be challenging. For example, while heterogeneous catalysts offer advantages in terms of recyclability, they may exhibit lower activity compared to their homogeneous counterparts. researchgate.net

Another challenge lies in the purification of the final products. The structural similarity of isomers and byproducts can complicate purification processes, often requiring chromatographic techniques that may not be ideal for large-scale production. Therefore, developing highly selective reactions that minimize byproduct formation is a key goal in process optimization.

Medicinal Chemistry and Biological Evaluation of 6 Fluoroimidazo 1,2 a Pyridine Derivatives

Broad Spectrum Biological Activities Associated with the Imidazo[1,2-a]pyridine (B132010) Scaffold

The imidazo[1,2-a]pyridine core is a privileged structure, with its derivatives demonstrating a vast range of biological effects, including anti-inflammatory, antiulcer, and cardiotonic properties. mdpi.comresearchgate.net

Derivatives of imidazo[1,2-a]pyridine have shown significant potential as anticancer agents, acting through various mechanisms. researchgate.netresearchgate.net Research has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis. nih.gov

Novel imidazo[1,2-a]pyridine compounds, specifically IP-5 and IP-6, have demonstrated potent cytotoxic effects against the HCC1937 breast cancer cell line, with IC₅₀ values of 45µM and 47.7µM, respectively. nih.gov Further investigation into the mechanism of one of these compounds, IP-5, revealed it induces cell cycle arrest by increasing levels of p53 and p21 and triggers the extrinsic apoptosis pathway. nih.gov

In other studies, series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives were evaluated for their anticancer activity against several human cancer cell lines. rsc.org The imidazo[1,2-a]pyridine derivatives generally exhibited more significant anticancer effects than their pyrazine (B50134) counterparts. rsc.org One notable compound, 12b, which has a tertiary butylamine (B146782) group at the 2nd position and a phenylamine group at the 3rd position, showed substantial activity with IC₅₀ values of 11 μM against Hep-2 (laryngeal carcinoma), 13 μM against HepG2 (hepatocellular carcinoma), 11 μM against MCF-7 (breast cancer), and 11 μM against A375 (skin cancer) cell lines. rsc.org

Furthermore, hybrid molecules incorporating the imidazo[1,2-a]pyridine scaffold with a 1,2,3-triazole moiety have been synthesized and tested. bohrium.com Among these, a derivative featuring a 3-methoxyphenyl (B12655295) group displayed potent inhibitory activity against MCF-7 and HeLa cell lines, with IC₅₀ values of 2.55 and 3.89 μM, respectively. bohrium.com

Mechanistically, some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in glioblastoma stem cells (GSCs). acs.org A specific derivative, 2,6-diphenylimidazo[1,2-a]pyridine (B607586) (referred to as GA11), showed significant in vitro inhibitory activity against ALDH1A3 and potent in vivo antitumor efficacy in a murine GSC-derived xenograft model. acs.org

Table 1: Anti-Oncological Activity of Selected Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of agents to combat a wide range of infectious diseases. eco-vector.com

Antimicrobial Activity : Numerous studies have reported the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives against various bacterial strains. researchgate.netinnovareacademics.inresearchgate.net One study highlighted that imidazopyridinyl-thiazole hybrids showed remarkable activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria. bohrium.com Specifically, an imidazo[1,2-a]pyridinyl-bithiazole compound demonstrated excellent antibacterial properties, in some cases exceeding the activity of standard inhibitors. bohrium.com Another series of N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl) benzamide (B126) derivatives also exhibited good antibacterial activity when compared with the standard drug streptomycin. innovareacademics.inresearchgate.net

Antituberculosis Activity : The imidazo[1,2-a]pyridine framework is a key component in a new class of potent antituberculosis agents. rsc.orgnih.gov Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have shown excellent potency against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). acs.orgbio-conferences.org Seven compounds from one series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed Minimum Inhibitory Concentration (MIC₉₀) values of ≤1 μM against various tuberculosis strains. acs.org Another derivative, ND-09759, demonstrated a potent MIC of ≤0.006 µM and showed bactericidal activity in a mouse model of Mtb infection. plos.org Some of these compounds are known to target QcrB, a subunit of the electron transport chain in Mtb. nih.gov

Antiviral Activity : Imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov Structure-activity relationship (SAR) studies have identified hydrophobicity as a key factor for this antiviral activity. thieme-connect.com Additionally, C-nucleoside analogues, such as 2,6,7-trichloro-3-(α-d-erythrofuranosyl)imidazo[1,2-a]pyridine, were found to be active against both HCMV and Herpes Simplex Virus-1 (HSV-1). acs.org

Antiprotozoal Activity : The scaffold has also been investigated for activity against protozoan parasites. eco-vector.com Studies have shown that certain imidazo[1,2-a]pyridine derivatives are active against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. oup.com

Table 2: Anti-Infective Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are well-known for their modulatory effects on the central nervous system (CNS), particularly as ligands for the GABA-A receptor. doi.orgwikipedia.org The hypnotic drug zolpidem is a classic example. doi.orgwikipedia.org

Research has focused on developing imidazo[1,2-a]pyridines and related imidazo[1,2-a]pyrimidines as functionally selective agonists for the GABA-A α2 and α3 subtypes. acs.orgwipo.int This selectivity is desirable for achieving anxiolytic effects with minimal sedation, a common side effect associated with non-selective GABA-A agonists. acs.org

Beyond GABA-A receptors, the imidazo[1,2-a]pyridine scaffold has been explored for its interaction with other CNS targets. researchgate.netnih.gov Analogues have been synthesized that show affinity for the adenosine (B11128) A1 receptor, suggesting potential for treating cognitive deficits in neurological disorders. nih.gov One derivative, which combined a para-substituted phenyl ring at C2 with a cyclohexylamino group at C3, demonstrated the highest affinity for the adenosine A1 receptor with a Ki value of 2.06µM and acted as an antagonist. nih.gov Furthermore, imidazo[1,2-a]pyridines have been developed as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, which are orally active and show CNS activity in animal models. nih.gov

The biological activity of the imidazo[1,2-a]pyridine scaffold extends to various other enzymes and receptors. The core structure can mimic natural substrates or ligands, allowing it to modulate diverse biological pathways.

Derivatives have been investigated as inhibitors of several protein kinases implicated in cancer, such as cyclin-dependent kinases (CDK), VEGFR, and PI3K. researchgate.net In the realm of neurodegenerative diseases, imidazo[1,2-a]pyridines have been studied as potential modulators of enzymes like β-secretase and fatty acid amide hydrolase (FAAH). researchgate.netnih.gov Additionally, some derivatives act as ligands for peripheral benzodiazepine (B76468) receptors (PBR), now known as the translocator protein (TSPO), and can stimulate the synthesis of neurosteroids. doi.orgcapes.gov.br

Neurological and Central Nervous System Modulatory Activities (e.g., GABAA Receptor Ligands)

Targeted Biological Investigations of 6-Fluoroimidazo[1,2-a]pyridine Derivatives

While the broader imidazo[1,2-a]pyridine scaffold has been widely studied, specific research has also been conducted on derivatives featuring a fluorine atom at the 6-position. This substitution can significantly alter the compound's physicochemical properties and biological activity.

A notable area of investigation for this compound derivatives is their potential as urease inhibitors. smolecule.com Urease is an enzyme linked to gastrointestinal disorders, including peptic ulcers caused by Helicobacter pylori. smolecule.comnih.gov

In one study, a series of oxazole-based imidazopyridine scaffolds were designed and synthesized starting from This compound-3-carbaldehyde (B1527023). nih.govresearchgate.net These novel compounds were then evaluated for their in vitro urease inhibition activity. All the synthesized analogs demonstrated moderate to significant inhibition profiles. nih.govresearchgate.net

Several compounds were identified as being particularly potent, exhibiting significantly greater inhibition than the standard drug, thiourea (B124793) (IC₅₀ = 21.37 ± 1.76 μM). nih.gov The most active analogs included:

4i : IC₅₀ = 5.68 ± 1.66 μM

4o : IC₅₀ = 7.11 ± 1.24 μM

4g : IC₅₀ = 9.41 ± 1.19 μM

4h : IC₅₀ = 10.45 ± 2.57 μM

Structure-activity relationship (SAR) studies of these compounds revealed that the presence of substituents capable of forming strong hydrogen bonds (like -OH) or those with a strong electron-withdrawing nature (such as -CF₃ and -NO₂) resulted in superior inhibitory potential compared to the thiourea standard. nih.govresearchgate.net Molecular docking studies supported these findings, showing that the most active analogs had favorable protein-ligand interaction profiles within the urease active site, characterized by key interactions like pi-pi stacking and hydrogen bonding. nih.govresearchgate.net

Table 3: Urease Inhibition by this compound-Oxazole Derivatives

Table of Mentioned Compounds

Activity as Aurora Kinase and ROR1 Dual Inhibitors in Cancer

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle during mitosis. mdpi.com Their overexpression is linked to the development of various cancers, making them an attractive target for anticancer drug development. mdpi.comnih.gov While the imidazo[1,2-a]pyridine scaffold has been incorporated into molecules targeting Aurora kinases, literature specifically identifying this compound derivatives as dual inhibitors of both Aurora kinase and Receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) is limited.

However, related structures demonstrate the potential of this scaffold in Aurora kinase inhibition. For instance, a derivative containing an imidazo[1,2-a]pyridine moiety, BIQO-19, was shown to have antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-tyrosine kinase inhibitors. mdpi.com This compound effectively suppressed the activation of Aurora kinase A, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. mdpi.com Furthermore, research into inhibitors based on the imidazo[1,2-a]pyrazine core, a related scaffold, has shown that the incorporation of fluorine can improve oral absorption and exposure, highlighting the potential benefits of fluorination in developing kinase inhibitors. nih.gov

Efficacy as c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its signaling pathway are frequently dysregulated in human cancers, contributing to tumor growth, invasion, and metastasis, which makes it a key therapeutic target. nih.gov A series of novel imidazo[1,2-a]pyridine derivatives have been designed and evaluated as potent c-Met inhibitors. nih.govnih.gov

Structure-activity relationship (SAR) studies focusing on the 6-position of the imidazo[1,2-a]pyridine scaffold have yielded highly potent compounds. Initial explorations found that adding heteroaryl or phenyl groups at this position led to good c-Met inhibition. nih.gov Further optimization, particularly through the introduction of substituted benzamide groups, significantly improved cellular activity. nih.gov

One of the most potent compounds identified was 22e , which incorporates a 3-fluoro-4-N-methylbenzamide group at the 6-position. This derivative demonstrated remarkable efficacy with an enzymatic half-maximal inhibitory concentration (IC₅₀) of 3.9 nM against c-Met kinase and an IC₅₀ of 45.0 nM in a c-Met-addicted human non-small-cell lung cancer cell line (EBC-1). nih.govnih.gov The presence of the 3-fluoro and 3-methoxy groups on the phenyl ring was found to be important for the enhanced c-Met inhibition. nih.gov Compound 22e was shown to inhibit c-Met phosphorylation and downstream signaling, leading to significant antitumor activity in xenograft models. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 6-Substituted Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors Data sourced from ACS Med Chem Lett. 2015; 6(5): 507–512. nih.gov


Bioisosteric Replacement Studies in GABA Receptor Modulators

The γ-aminobutyric acid type A (GABAₐ) receptor is a crucial target for drugs treating anxiety, sleep disorders, and epilepsy. researchgate.net The imidazo[1,2-a]pyridine scaffold is a key component of well-known GABAₐ receptor modulators like Zolpidem. mdpi.com Bioisosteric replacement is a common strategy in drug design to improve a molecule's properties while retaining its biological activity.

In this context, studies have focused on replacing the imidazo[1,2-a]pyrimidine (B1208166) ring system, another known GABAₐ ligand scaffold, with a fluorinated imidazo[1,2-a]pyridine. dergipark.org.trnih.gov Specifically, 8-fluoroimidazo[1,2-a]pyridine (B164112) was established as a physicochemical mimic of imidazo[1,2-a]pyrimidine. nih.gov The fluorine atom at the 8-position mimics the electronic and steric properties of the nitrogen atom in the pyrimidine (B1678525) ring. This substitution was shown to be effective in an allosteric modulator ligand for the GABAₐ receptor, demonstrating the utility of this bioisosteric mimicry in an in-vitro system. nih.gov While extensive research highlights the role of the 8-fluoro isomer, specific studies detailing the use of this compound for the same bioisosteric purpose in GABA receptor modulators are not as prominent in the literature.

In Vitro and In Vivo Assessment Methodologies

Cell-Based Assays (e.g., Proliferation, Apoptosis, Cell Cycle Analysis)

The anticancer effects of this compound derivatives are commonly evaluated using a suite of cell-based assays.

Proliferation and Viability Assays: To determine a compound's ability to inhibit cancer cell growth, cell proliferation or viability assays are employed. Methods like the WST-1 assay or PrestoBlue assay are used for initial screening across various cancer cell lines. qu.edu.qamdpi.com For c-Met inhibitors, derivatives were tested against c-Met-dependent cell lines such as EBC-1 (lung), MKN-45 (gastric), and SNU-5 (gastric) to confirm on-target cellular activity. nih.gov

Apoptosis Analysis: Apoptosis, or programmed cell death, is a desired outcome for many anticancer agents. It is frequently measured using flow cytometry. qu.edu.qa Early-stage apoptosis is detected by staining for phosphatidylserine (B164497) translocation using Annexin V, while late-stage apoptosis is identified using DNA-intercalating dyes like 7-AAD or propidium (B1200493) iodide. mdpi.comsigmaaldrich.com The cleavage of proteins like PARP and caspase-3, detected by Western blot, also serves as a key indicator of apoptosis. plos.org

Cell Cycle Analysis: Kinase inhibitors often exert their effects by halting the cell cycle at specific phases. To analyze this, cells are treated with the compound, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. mdpi.complos.org For example, imidazo[1,2-a]pyridine-containing Aurora kinase inhibitors were shown to cause cell cycle arrest at the G2/M phase. mdpi.com

Biochemical Enzyme Inhibition Assays

To confirm that a derivative directly inhibits its intended molecular target, biochemical enzyme inhibition assays are essential. These assays measure the compound's ability to block the enzymatic activity of a purified protein in a cell-free system.

For kinase inhibitors like those targeting c-Met, the assay typically measures the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined. For example, the potency of c-Met inhibitors was quantified by measuring their IC₅₀ values against the purified c-Met kinase domain. nih.govnih.gov Modern methods like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction, are also used to determine kinase activity and inhibition. Other screening platforms, such as the AlphaScreen assay, can be used to measure the inhibition of substrate phosphorylation. researchgate.net For other enzymes, such as urease, in vitro inhibition is measured by quantifying the enzyme's ability to hydrolyze its substrate (urea), with the inhibitor's potency expressed as an IC₅₀ value. nih.gov

Receptor Binding and Functional Studies

For compounds designed to act on ligand-gated ion channels like the GABAₐ receptor, it is crucial to assess both binding affinity and functional modulation.

Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor or binding site. Radioligand binding assays are a classic method, where a radiolabeled ligand known to bind to the target site (e.g., the benzodiazepine site on the GABAₐ receptor) is used. The ability of the test compound to displace the radioligand is measured, from which its binding affinity (Ki) can be calculated. Another technique involves using the modified binding of [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]-TBPS) to study allosteric modulators of the GABAₐ receptor. bohrium.com

Functional Studies: These assays measure the effect of the compound on receptor function. For GABAₐ receptors, this is typically the flow of chloride ions. Two-microelectrode voltage-clamp electrophysiology is a widely used technique where receptors with specific subunit compositions (e.g., α1β2γ2) are expressed in Xenopus laevis oocytes. researchgate.net The oocytes are then exposed to GABA, and the resulting electrical current is measured. The effect of the test compound as a positive allosteric modulator (PAM) is quantified by its ability to enhance the GABA-evoked current. mdpi.comresearchgate.net

Preclinical Efficacy Models for Lead Compounds

Lead compounds emerging from the this compound scaffold have demonstrated significant efficacy in a variety of preclinical models, spanning oncology, neurodegenerative diseases, inflammation, and infectious diseases. The following sections detail the research findings for these lead compounds in relevant in vitro and in vivo models.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have been extensively evaluated for their potential as anticancer agents, showing activity against various cancer cell lines through different mechanisms of action.

As PI3Kα Inhibitors: A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. nih.gov In vitro assays identified compound 13k as a particularly potent derivative, exhibiting submicromolar inhibitory activity against a panel of human cancer cell lines. nih.gov Further investigation revealed that compound 13k inhibits PI3Kα with an IC50 value of 1.94 nM. nih.gov Mechanistic studies in the HCC827 non-small cell lung cancer cell line showed that treatment with 13k led to cell cycle arrest at the G2/M phase and induced apoptosis. nih.gov This was accompanied by a dose-dependent decrease in the protein levels of key cell cycle regulators, including cyclin B1, c-Myc, and CDK1. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Compound 13k

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma0.25
H460Lung Carcinoma0.23
HCC827Non-Small Cell Lung Cancer0.09
HGC-27Gastric Cancer0.43
BGC-823Gastric Cancer0.21
MGC-803Gastric Cancer0.17
SGC-7901Gastric Cancer0.11

As c-Met Inhibitors: Through a strategy of bioisosteric replacement, a series of imidazo[1,2-a]pyridine derivatives were designed as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor progression. nih.gov Compound 22e was identified as a highly potent and selective c-Met inhibitor. nih.gov It demonstrated significant inhibition of c-Met phosphorylation and downstream signaling pathways in cancer cells with overactive c-Met. nih.gov In a preclinical efficacy model, 22e achieved a tumor growth inhibition (TGI) of 75%. nih.gov

Interactive Data Table: In Vitro and In Vivo Activity of Compound 22e

AssayTarget/Cell LineResult
Kinase Assayc-MetIC50 = 3.9 nM
Cell Proliferation AssayEBC-1 (c-Met addicted)IC50 = 45.0 nM
In Vivo ModelTumor Growth InhibitionTGI = 75%

As Rab Geranylgeranyl Transferase (RGGT) Inhibitors: A series of 12 novel 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates were synthesized and evaluated as inhibitors of protein geranylgeranylation, a process crucial for the function of Rab proteins involved in cell signaling and trafficking. frontiersin.org The compounds' cytotoxic activity was first assessed in the HeLa human cervical carcinoma cell line. frontiersin.org Several derivatives exhibited high cytotoxicity, with the most active compounds disrupting the prenylation of Rab11A, a key substrate of Rab geranylgeranyl transferase (RGGT). frontiersin.org

Interactive Data Table: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs in HeLa Cells

CompoundCytotoxicity IC50 (µM)
1b Highly cytotoxic (<150 µM)
1c Highly cytotoxic (<150 µM)
1e Highly cytotoxic (<150 µM)
1g Highly cytotoxic (<150 µM)
1h Highly cytotoxic (<150 µM)
1i Highly cytotoxic (<150 µM)

General Cytotoxic and Anti-proliferative Effects: Other studies have focused on the broader anticancer effects of novel imidazo[1,2-a]pyridine compounds. Three compounds, designated IP-5 , IP-6 , and IP-7 , were tested against the HCC1937 breast cancer cell line. nih.govIP-5 and IP-6 showed strong cytotoxic effects, while IP-7 was less potent. nih.gov Clonogenic assays confirmed that IP-5 significantly reduced the survival and colony-forming ability of HCC1937 cells. nih.gov Mechanistic studies indicated that IP-5 induces cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.gov

Another study evaluated a series of imidazo[1,2-a]pyridine derivatives against a panel of four different cancer cell lines, with compound 12b emerging as a promising lead. rsc.org

Interactive Data Table: In Vitro Cytotoxicity of Various Imidazo[1,2-a]pyridine Leads

CompoundCell LineCancer TypeIC50 (µM)
IP-5 HCC1937Breast Cancer45
IP-6 HCC1937Breast Cancer47.7
IP-7 HCC1937Breast Cancer79.6
12b Hep-2Laryngeal Carcinoma11
12b HepG2Liver Carcinoma13
12b MCF-7Breast Cancer11
12b A375Malignant Melanoma11

Anti-inflammatory and Analgesic Activity

Derivatives of imidazo[1,2-a]pyridine have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. rjsocmed.com A number of synthesized compounds showed potent and selective inhibition of COX-2 over COX-1. rjsocmed.com The most potent compounds, 5e , 5f , and 5j , exhibited strong inhibitory activity. rjsocmed.com In an in vivo writhing test, which is a model for assessing analgesia, compound 5j demonstrated the most significant analgesic effect. rjsocmed.com

Interactive Data Table: COX-2 Inhibition and Analgesic Efficacy

CompoundCOX-2 Inhibition IC50 (µM)In Vivo Analgesic Activity ED50 (mg/kg)
5e 0.05Not Reported
5f 0.05Not Reported
5j 0.0512.38

Central Nervous System (CNS) Activity

As GABAa Receptor Modulators: The this compound scaffold has been incorporated into molecules targeting the central nervous system. One such derivative, 1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acid , shows high affinity for GABAA receptors, particularly the α2/α3 subtypes implicated in anxiety disorders. vulcanchem.com In preclinical models, this compound was shown to reduce marble-burying behavior in mice, an assay used to screen for anxiolytic-like effects. vulcanchem.com It also demonstrated potential in models of neuropathic pain by modulating GABAergic transmission. vulcanchem.com

Interactive Data Table: GABAA Receptor Activity

CompoundTargetParameterValue
1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-3-carboxylic acidGABAA ReceptorIC5012 nM ± 1.2

For Alzheimer's Disease Imaging: Fluorinated imidazo[1,2-a]pyridine derivatives have been developed as potential PET imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. acs.org The compounds FPM-IMPY and FEM-IMPY were found to bind to Aβ-aggregates with moderate affinity. acs.org PET experiments in normal mice showed that these radiolabeled probes achieved high uptake in the brain. acs.org Autoradiography of postmortem human Alzheimer's disease brain sections using [18F]FEM-IMPY confirmed high, displaceable uptake in gray matter, indicating specific binding to amyloid plaques. acs.org

Interactive Data Table: Binding Affinity for β-Amyloid Aggregates

CompoundBinding Affinity (Ki)
FPM-IMPY 27 ± 8 nM
FEM-IMPY 40 ± 5 nM

Urease Inhibition

In the search for treatments for ulcers caused by bacteria such as Helicobacter pylori, which relies on the urease enzyme, oxazole (B20620) derivatives of this compound were synthesized and evaluated. nih.govresearchgate.net Several of these compounds demonstrated potent in vitro inhibition of urease, with four analogs showing significantly greater potency than the standard inhibitor, thiourea. nih.govresearchgate.net

Interactive Data Table: Urease Inhibition by this compound-Oxazole Derivatives

CompoundUrease Inhibition IC50 (µM)
4i 5.68 ± 1.66
4o 7.11 ± 1.24
4g 9.41 ± 1.19
4h 10.45 ± 2.57
Thiourea (Standard)21.37 ± 1.76

Structure Activity Relationship Sar Studies of 6 Fluoroimidazo 1,2 a Pyridine Analogs

General Principles and Methodologies in SAR Elucidation for Imidazo[1,2-a]pyridines

Key to this process is the establishment of a clear correlation between structural changes and biological outcomes. For instance, early investigations into imidazo[1,2-a]pyridines identified their potential as ligands for benzodiazepine (B76468) receptors, and later studies revealed their ability to inhibit cyclin-dependent kinases (CDKs). These discoveries spurred further research focused on optimizing the scaffold for specific therapeutic targets.

Modern SAR studies frequently employ computational tools alongside traditional synthetic chemistry. nih.gov Molecular docking, for example, allows researchers to predict how different analogs will bind to a target protein, providing insights into the key interactions that drive biological activity. nih.gov This in silico approach helps to rationalize observed SAR data and guide the design of new, more potent compounds.

The Influence of Fluorine Substitution at the C-6 Position on Biological Potency and Selectivity

The introduction of a fluorine atom at the C-6 position of the imidazo[1,2-a]pyridine (B132010) ring has been shown to be a critical modification for enhancing biological activity and selectivity. Fluorine's high electronegativity and small size can alter the electronic properties of the entire molecule, influencing its ability to interact with biological targets.

For example, in the context of c-Met kinase inhibitors, a fluorine atom at C-6 can enhance the π-π stacking interactions with key amino acid residues in the active site, such as Tyr-1230. This strengthened interaction can lead to a significant increase in inhibitory potency. Furthermore, fluorination can improve metabolic stability, a crucial property for drug candidates. Studies have shown that 6-fluoro-substituted analogs exhibit greater resistance to metabolic degradation compared to their non-fluorinated counterparts.

The electronic effects of the C-6 fluorine can also impact the reactivity of other positions on the imidazo[1,2-a]pyridine core, influencing how further modifications can be introduced and their subsequent effect on biological activity.

Positional Effects of Chemical Modifications on the 6-Fluoroimidazo[1,2-a]pyridine Core

The biological activity of this compound analogs is highly dependent on the nature and position of other substituents on the heterocyclic core.

Derivatization at the C-3 Position and its Biological Implications

The C-3 position is another key site for derivatization that can lead to significant changes in biological activity. Modifications at this position have been shown to improve properties such as blood-brain barrier permeability. For example, the introduction of a carboxamide group at the C-3 position has been a successful strategy in the development of potent antitubercular agents. rsc.org In a study on urease inhibitors, the transformation of a C-3 carbaldehyde into various oxazole (B20620) derivatives led to compounds with significant inhibitory potential. nih.govresearchgate.net The specific substituents on these C-3 derivatives, such as those capable of forming strong hydrogen bonds or possessing strong electron-withdrawing properties, were found to be crucial for high potency. nih.govresearchgate.net

Influence of Substitutions at Peripheral Positions (e.g., C-7, C-8)

Substitutions at the C-7 and C-8 positions of the this compound core can also have a profound effect on biological activity. In the development of c-Met inhibitors, varying the substituents at the C-7 and C-8 positions was explored. nih.gov While initial modifications at these positions did not lead to significant changes in activity when a 1-methylpyrazole (B151067) was at the C-6 position, the introduction of a fluorine atom at the C-8 position was established as a bioisosteric mimic of a nitrogen atom, which can be crucial for maintaining the electron-deficient nature of the bicyclic ring system and its interaction with the target. nih.gov Conversely, a bulky substituent like a trifluoromethyl group at the C-8 position was found to be detrimental to activity due to steric hindrance. nih.gov

Identification of Key Pharmacophoric Elements for Specific Target Interactions

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a biological target. mdpi.com For this compound analogs, the identification of key pharmacophoric elements is crucial for designing potent and selective inhibitors.

For c-Met kinase inhibitors, key pharmacophoric features include:

The imidazo[1,2-a]pyridine core, which engages in π-π stacking interactions with Tyr-1230 in the enzyme's active site. nih.gov

A hydrogen bond acceptor, such as the nitrogen atom in the pyridine (B92270) ring, which interacts with the hinge region residue Met-1160. nih.gov

An electron-deficient bicyclic aromatic ring system, which is critical for the strength of the π-π interaction with Tyr-1230. nih.gov

Appropriately placed polar groups on substituents, which can significantly influence cellular activity. nih.gov

The following table provides examples of how different substituents on the this compound scaffold affect its activity against the c-Met kinase.

Compound IDC-6 SubstituentC-7 SubstituentC-8 Substituentc-Met IC50 (µM)EBC-1 cell IC50 (nM)
15a 1-MethylpyrazoleHH2.18-
16b Pyridinyl with cyano groupHH-188.5
16d BenzonitrileHH-106.7
16f BenzonitrileHH-145.0
22e 3-Fluoro-4-N-methylbenzamideHF0.003945.0

Data sourced from a study on novel imidazo[1,2-a]pyridine derivatives as c-Met inhibitors. nih.gov

This data illustrates that the strategic placement of specific functional groups is essential for achieving high potency. The combination of a fluorine atom at C-8 and a substituted benzamide (B126) at C-6 led to the identification of a highly potent c-Met inhibitor (22e). nih.gov

Computational and in Silico Investigations of 6 Fluoroimidazo 1,2 a Pyridine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of 6-fluoroimidazo[1,2-a]pyridine, these studies have been instrumental in elucidating their binding mechanisms to various biological targets.

Molecular docking studies on this compound derivatives have revealed key interactions that stabilize the ligand-protein complex. For instance, in the context of urease inhibition, derivatives of this compound-oxazole have demonstrated significant interactions. researchgate.net The most active analogs exhibit a strong protein-ligand interaction profile, characterized by hydrogen bonding, pi-pi stacking, and pi-pi T-shaped interactions. researchgate.netnih.gov Specifically, substitutions on the molecule that can form strong hydrogen bonds, such as hydroxyl (-OH) groups, or possess strong electron-withdrawing properties, like trifluoromethyl (-CF3) and nitro (-NO2) groups, have been shown to enhance inhibitory potential. researchgate.netnih.gov

The fluorine atom at the 6-position is noted to increase electronegativity, which can promote hydrogen bonding and dipole interactions within biological systems. vulcanchem.com In studies involving other imidazo[1,2-a]pyridine (B132010) analogs, the imidazo[1,2-a]pyridine core, along with substituents, actively participates in forming these crucial bonds. For example, the carboxylic acid group in some analogs forms hydrogen bonds with serine and threonine residues in the target protein.

Molecular docking simulations provide estimations of binding affinities, often expressed as a binding energy score, which helps in ranking potential inhibitors. For this compound derivatives targeting the urease enzyme, a correlation has been established between the in vitro inhibitory activity (IC50 values) and the in silico binding affinities. researchgate.net The most potent compounds in experimental assays also showed the best binding scores in docking studies, indicating a stable protein-ligand complex. researchgate.net

The stability of the protein-ligand complex is further validated through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which can provide a more accurate estimation of the binding free energy. frontiersin.org These calculations consider various energy components, including electrostatic, van der Waals, and solvation energies, to predict the stability of the complex. frontiersin.org For similar heterocyclic compounds, a lower binding free energy value is indicative of a more stable and favorable interaction between the ligand and the protein. frontiersin.org

Table 1: Predicted Binding Affinities of Selected this compound Derivatives against Urease

Compound IC50 (μM) Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Analog 4i 5.68 ± 1.66 Data not available Data not available
Analog 4o 7.11 ± 1.24 Data not available Data not available
Analog 4g 9.41 ± 1.19 Data not available Data not available
Analog 4h 10.45 ± 2.57 Data not available Data not available
Thiourea (B124793) (Standard) 21.37 ± 1.76 Data not available Data not available

Data derived from a study on this compound-Oxazole Derivatives. researchgate.netnih.gov

Analysis of Protein-Ligand Binding Modes (e.g., Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions)

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds like this compound. These methods provide a deeper understanding of the molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. For imidazo[1,2-a]pyridine derivatives, DFT calculations have been used to optimize the molecular geometry and analyze various parameters. vulcanchem.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.net

DFT is also used to calculate the energies of the frontier molecular orbitals and to generate molecular electrostatic potential maps. vulcanchem.comresearchgate.net Furthermore, DFT calculations can help in understanding the stability of the molecule; for instance, electron-withdrawing substituents like chlorine and fluorine have been shown to lower the Highest Occupied Molecular Orbital (HOMO) energy, which enhances the molecule's stability against oxidative degradation. vulcanchem.com

Frontier Molecular Orbital (FMO) analysis involves studying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. scirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates higher reactivity. scirp.org

For imidazo[1,2-a]pyridine derivatives, FMO analysis helps in understanding their electronic transitions and reactivity patterns. researchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the regions most likely to be involved in electron donation and acceptance, respectively, which is vital for predicting how the molecule will interact with biological targets.

Table 2: Frontier Molecular Orbital Energies for a Representative Imidazo[1,2-a]pyridine Derivative

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
Energy Gap (ΔE) Data not available

Specific energy values for this compound were not available in the provided search results. The table structure is for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays different potential regions in different colors, typically with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack. uni-muenchen.dewolfram.com Green areas represent neutral potential.

For imidazo[1,2-a]pyridine derivatives, MEP analysis can identify the most reactive sites for interactions with biological receptors. researchgate.net For example, the nitrogen atoms in the imidazole (B134444) ring are often identified as regions of negative potential, making them likely sites for hydrogen bond formation. uni-muenchen.de This information is valuable for designing molecules with improved binding characteristics.

Frontier Molecular Orbital (FMO) Analysis

Pharmacokinetic and Pharmacodynamic (ADMET) Predictions and Drug-Likeness Assessment

Computational, or in silico, techniques are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. For derivatives of this compound, various computational models have been employed to assess their drug-like characteristics.

In a study focused on novel imidazo[1,2-a]pyridine-based compounds, in silico ADMET predictions were carried out to evaluate their potential as drug candidates. The analysis of imidazopyridine-based oxazole (B20620) analogs indicated that these compounds are predicted to have good oral absorption. researchgate.net

Similarly, in silico analysis of a series of 2H-chromene-based imidazo[1,2-a]pyridines suggested they possess favorable pharmacokinetic properties, indicating their potential as viable drug candidates. bohrium.com Furthermore, a study on thiazolo[3,2-a]pyridine derivatives, a related heterocyclic system, involved ADMET profile predictions for parameters such as absorption, metabolism, and toxicity, highlighting the importance of these computational assessments in drug design. plos.org

A new series of imidazo[1,2-a]pyrimidine (B1208166) Schiff base derivatives also underwent in silico ADMET and drug-likeness predictions, which revealed promising drug-like characteristics for the synthesized compounds. nih.gov These computational evaluations are crucial for guiding the synthesis and further development of new derivatives.

Table 1: Representative In Silico ADMET Predictions for Imidazo[1,2-a]pyridine Derivatives

Compound Class Predicted Property Finding Source
Imidazopyridine-based oxazoles Oral Absorption Predicted to be good researchgate.net
2H-chromene-based imidazo[1,2-a]pyridines Pharmacokinetics Predicted to be favorable bohrium.com
Thiazolo[3,2-a]pyridine derivatives ADMET Profile Assessed for absorption, metabolism, toxicity plos.org

This table is for illustrative purposes and summarizes findings from multiple studies on related compound classes.

Bioisosteric Design and Scaffold Hopping Guided by Computational Approaches

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry used to optimize lead compounds by replacing a functional group or a core molecular structure with another that retains similar biological activity but has improved properties. Computational approaches are frequently used to guide these modifications.

The imidazo[1,2-a]pyridine scaffold is considered a "drug prejudice" scaffold due to its frequent appearance in the discovery of new drugs. researchgate.net This has led to its use in scaffold hopping strategies to develop novel therapeutic agents. For instance, a scaffold hopping approach was used to create imidazo[1,2-a]pyridine-based covalent anticancer agents. rsc.org In another example, researchers replaced a benzimidazole (B57391) core with an imidazo[1,2-a]pyridine scaffold to develop potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors. nih.gov

Bioisosteric replacement has also been a valuable tool. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) was developed as a physicochemical mimic of imidazo[1,2-a]pyrimidine. nih.govnih.gov This substitution of a nitrogen atom with a C-F bond can maintain the electron-deficient nature of the bicyclic ring, which can be critical for biological activity. nih.gov This strategy was applied in the design of novel c-Met inhibitors, where the replacement of the 8-position nitrogen with a C-F bond was explored to mimic the properties of the original scaffold. nih.gov

These computational strategies allow for the exploration of new chemical space while retaining key pharmacophoric features, leading to the discovery of novel compounds with potentially improved efficacy and pharmacokinetic profiles.

Virtual Screening and Lead Optimization Strategies for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of lead compounds.

In the context of imidazo[1,2-a]pyridine derivatives, virtual screening has been successfully employed. An innovative pre-competitive virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis. rsc.org This in silico screening of proprietary libraries allowed for a quick expansion of the chemical series, improving antiparasitic activity and selectivity. rsc.org

Following the identification of initial hits, lead optimization is performed to improve the potency, selectivity, and ADMET properties of the compounds. This process often involves iterative cycles of computational design, chemical synthesis, and biological testing. For example, after identifying a lead compound through screening, structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications affect biological activity. nih.gov In the development of c-Met inhibitors, an initial goal after identifying the imidazo[1,2-a]pyridine scaffold was to determine the optimal substituents at various positions through SAR exploration. nih.gov

Molecular docking, a key component of virtual screening and lead optimization, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For instance, in the design of novel imidazo[1,2-a]pyridine-3-carboxamides as anti-tubercular agents, molecular docking was used to predict the binding affinities and interactions of designed ligands with the target protein. nih.gov Similarly, docking studies were integral in the development of 2H-chromene-based imidazo[1,2-a]pyridine derivatives as potential antibacterial agents. bohrium.com

These computational strategies are vital for efficiently navigating the vast chemical space to discover and refine novel this compound derivatives with therapeutic potential.

Future Research Directions and Therapeutic Potential

Innovations in Synthetic Methodologies for 6-Fluoroimidazo[1,2-a]pyridine Analogs

The development of novel and efficient synthetic methods is crucial for expanding the chemical space of this compound analogs and enabling the synthesis of focused libraries for biological screening. beilstein-journals.org Recent innovations have focused on regioselective fluorination, the introduction of diverse side chains, and the use of modern synthetic techniques.

One notable advancement is the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using reagents like Selectfluor under aqueous conditions. acs.org Another innovative approach involves a base-mediated [3 + 3] annulation method for synthesizing ring-fluorinated imidazo[1,2-a]pyridines, which offers advantages such as readily available starting materials and mild, transition-metal-free reaction conditions. rsc.org Researchers have also developed methods for preparing imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains through an aerobic oxidative coupling. beilstein-journals.org This strategy allows for the introduction of fluorinated moieties that can significantly modulate the biological properties of the parent compound. beilstein-journals.org

Furthermore, methods for synthesizing 6-fluoroimidazo-[1,2-a]-pyridine-3-formic acid have been developed, providing a key intermediate for further functionalization. google.com The synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics has also been achieved through tandem reactions, highlighting the versatility of this scaffold in creating hybrid molecules with potential therapeutic applications. beilstein-journals.org

Table 1: Selected Innovative Synthetic Methodologies

Methodology Key Features Starting Materials Target Compounds Reference
Regioselective Fluorination Uses Selectfluor in aqueous conditions. Imidazo[1,2-a]pyridines 3-Fluorinated imidazo[1,2-a]pyridines acs.org
Base-Mediated [3 + 3] Annulation Transition-metal-free, step and atom economy. 1C,3N-dinucleophiles and β-CF3-1,3-enynes Ring-fluorinated imidazo[1,2-a]pyridines rsc.org
Aerobic Oxidative Coupling Copper(II) acetate-catalyzed. gem-Difluoroenones and aminopyridines Imidazo[1,2-a]-N-heterocycles with gem-difluorinated side chains beilstein-journals.org
Tandem Groebke–Blackburn–Bienaymé and Ugi Reactions Creates hybrid molecules. 2-aminopyridines, aldehydes, isocyanides Imidazo[1,2-a]pyridine-containing peptidomimetics beilstein-journals.org

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The imidazo[1,2-a]pyridine (B132010) scaffold has been associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.comscirp.org The 6-fluoro substitution can further enhance these activities and lead to the discovery of novel therapeutic applications. nih.gov

Recent research has identified several promising biological targets for this compound derivatives. For instance, some analogs have shown potent inhibitory activity against urease, an enzyme linked to gastrointestinal disorders like peptic ulcers. smolecule.comnih.gov Others have been investigated as potential agents for imaging beta-amyloid plaques in Alzheimer's disease. nih.gov

The anticancer potential of this scaffold is particularly noteworthy. Derivatives have been developed as inhibitors of key signaling pathways involved in cancer progression, such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov They have also been explored as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target for glioblastoma stem cells, and as covalent inhibitors of KRAS G12C. acs.orgrsc.org Furthermore, some derivatives have demonstrated potent activity against various cancer cell lines, including those of the kidney and lung.

Beyond cancer, this compound analogs have shown potential as antituberculosis agents, targeting enzymes like QcrB and InhA in Mycobacterium tuberculosis. nih.govrsc.org They have also been investigated as gamma-aminobutyric acid (GABA-A) receptor antagonists with potential antipsychotic applications. nih.gov The antiviral activity of imidazo[1,2-a]pyridine derivatives, including against potato virus Y, highlights another promising area for future research. nih.gov

Table 2: Investigated Biological Targets and Therapeutic Applications

Biological Target/Application Specific Example Compound Class Reference
Urease Inhibition Treatment of peptic ulcers This compound-oxazole derivatives nih.govresearchgate.net
Beta-Amyloid Imaging Diagnosis of Alzheimer's disease 18F-labeled imidazo[1,2-a]pyridine analogues nih.gov
Anticancer Inhibition of STAT3/NF-κB pathway 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) nih.govnih.gov
Anticancer ALDH1A3 Inhibition 2,6-diphenylimidazo[1,2-a]pyridine (B607586) (GA11) acs.org
Anticancer KRAS G12C Covalent Inhibition Imidazo[1,2-a]pyridine derivatives rsc.org
Antituberculosis QcrB Inhibition N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides nih.gov
Antipsychotic GABA-A Receptor Antagonism 6-fluoro- and 8-fluoro-imidazo[1,2-a]pyridine derivatives nih.gov
Antiviral Inhibition of Potato Virus Y Imidazo[1,2-a]pyridine mesoionic compounds with a sulfonamide moiety nih.gov

Advanced Structure-Based Drug Design and Fragment-Based Drug Discovery Approaches

Advanced computational techniques are playing an increasingly important role in the design and optimization of this compound-based drug candidates. Structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are powerful strategies for identifying and refining potent and selective inhibitors. pharmablock.com

Molecular docking studies have been instrumental in understanding the binding interactions of this compound derivatives with their biological targets. smolecule.com For example, in the context of urease inhibition, docking studies have revealed key interactions such as pi-pi stacking and hydrogen bonding that contribute to the inhibitory activity. nih.govresearchgate.net Similarly, for antituberculosis agents, molecular docking has been used to study the binding of imidazo[1,2-a]pyridine derivatives to the InhA domain. nih.govrsc.org

Fragment-based drug discovery is another promising approach. The imidazo[1,2-a]pyridine scaffold itself can be considered a privileged fragment that can be elaborated upon to develop potent drug candidates. pharmablock.com By identifying small fragments that bind to a biological target, these fragments can be grown or linked together to create more potent molecules. This approach has been successfully applied in the development of inhibitors for various targets.

Synergistic Combination of this compound with Other Bioactive Pharmacophores

Combining this compound with other bioactive pharmacophores is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce potential side effects. This approach can lead to synergistic effects where the combined activity is greater than the sum of the individual components.

One notable example is the co-administration of an imidazo[1,2-a]pyridine derivative with curcumin (B1669340), a natural anti-inflammatory compound. nih.govnih.gov This combination has been shown to exert synergistic anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.govnih.gov Molecular docking studies have suggested that curcumin can augment the binding of the imidazo[1,2-a]pyridine derivative to the NF-κB p50 subunit. nih.govnih.gov

Another approach involves creating hybrid molecules that incorporate the this compound scaffold with other pharmacologically active moieties. For instance, the synthesis of oxazole-based imidazopyridine scaffolds has led to potent urease inhibitors. nih.gov This strategy of molecular hybridization allows for the development of multifunctional molecules with improved pharmacological profiles.

Translational Research Perspectives and Clinical Development Prospects for this compound-Based Agents

The promising preclinical data for many this compound derivatives warrant further investigation in translational research settings to bridge the gap between laboratory findings and clinical applications. Several compounds based on the broader imidazo[1,2-a]pyridine scaffold are already in clinical use for various indications, including insomnia and anxiety, which provides a strong rationale for the clinical development of new analogs. nih.govrsc.org

The development of telacebec (B1166443) (Q203), an imidazo[1,2-a]pyridine amide, as a clinical candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) is a significant milestone. nih.gov This demonstrates the potential of this compound class to address major global health challenges.

For other therapeutic areas, such as oncology, further preclinical studies are needed to evaluate the in vivo efficacy, pharmacokinetic profiles, and safety of lead compounds. The identification of predictive biomarkers will also be crucial for patient selection in future clinical trials. Given the diverse biological activities of this compound derivatives, there is a strong potential for the development of novel therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoroimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The core imidazo[1,2-a]pyridine structure is typically synthesized via condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds or via multicomponent reactions. For fluorinated derivatives like this compound, halogenation at the 3-position using α-haloketones or Cu-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes is effective . Solvent choice (e.g., polar aprotic solvents) and catalyst loading (e.g., CuI) significantly impact regioselectivity and yield. For example, TCC reactions under inert atmospheres achieve yields >75% .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish this compound derivatives from non-fluorinated analogs?

  • Methodological Answer : Fluorine substitution at position 6 induces distinct shifts in 19F^{19}\text{F} NMR (δ ≈ -110 to -120 ppm) and 1H^{1}\text{H} NMR (deshielding of adjacent protons). FTIR reveals C-F stretching vibrations near 1200–1250 cm1^{-1}. Comparative analysis with non-fluorinated analogs (e.g., imidazo[1,2-a]pyridine) confirms structural assignments .

Q. What biological activities are associated with the imidazo[1,2-a]pyridine scaffold, and how does fluorination modulate these effects?

  • Methodological Answer : The scaffold exhibits anxiolytic, anti-inflammatory, and antimicrobial activities. Fluorination enhances metabolic stability and bioavailability. For example, 6-fluoro derivatives show improved urease inhibition (IC50_{50} < 10 μM) compared to non-fluorinated analogs, attributed to electronegativity-driven interactions with enzyme active sites .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents at the 2- and 3-positions of this compound be addressed?

  • Methodological Answer : Regioselectivity is controlled via directing groups (e.g., carbonyl at position 3) or transition-metal catalysis. For example, Pd-mediated Suzuki coupling at position 2 requires prior bromination, while position 3 reactivity is enhanced by electron-withdrawing groups (e.g., -CHO). Computational modeling (DFT) predicts favorable sites for electrophilic substitution .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound-based anti-inflammatory agents?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility) or off-target effects. Strategies include:

  • Prodrug design : Esterification of carboxyl groups improves membrane permeability.
  • Formulation optimization : Use of nanocarriers (e.g., liposomes) enhances bioavailability.
  • Metabolic profiling : LC-MS/MS identifies active metabolites in vivo .

Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) influence the photophysical properties of this compound derivatives?

  • Methodological Answer : Crystallographic studies reveal that π-stacking and C–H···N interactions in solid-state polymorphs alter emission wavelengths. For example, 6-cyano-2-hydroxyphenyl derivatives exhibit red-shifted luminescence (λem_{\text{em}} = 620 nm) in tightly packed crystals vs. solution-phase emission (λem_{\text{em}} = 540 nm) .

Q. What computational methods predict the binding affinity of this compound derivatives to therapeutic targets like urease or IGF-1R?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model ligand-receptor interactions. For urease, the fluorine atom forms hydrogen bonds with His593, while imidazo[1,2-a]pyridine’s planar structure facilitates π-cation interactions with Ni2+^{2+} in the active site. QSAR models prioritize derivatives with logP < 3.5 and polar surface area < 90 Å2^2 for optimal permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.